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Compound of Interest

Compound Name: 4-Bromo-2-chloropyridine

Cat. No.: B124038 Get Quote

CAS Number: 73583-37-6

This technical guide provides an in-depth overview of 4-Bromo-2-chloropyridine, a versatile

heterocyclic intermediate crucial in the fields of pharmaceutical and agrochemical research.

This document is intended for researchers, scientists, and drug development professionals,

offering detailed information on its chemical and physical properties, synthesis protocols,

reactivity, and applications, with a particular focus on its role in the development of kinase

inhibitors.

Core Properties and Data
4-Bromo-2-chloropyridine is a halogenated pyridine derivative featuring both a bromine and a

chlorine substituent on the pyridine ring. This unique substitution pattern enhances its reactivity

and makes it a valuable building block for the synthesis of complex, biologically active

molecules.[1]

Physicochemical Properties
The key physical and chemical properties of 4-Bromo-2-chloropyridine are summarized in the

table below for easy reference and comparison.
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Property Value Reference

CAS Number 73583-37-6 [2]

Molecular Formula C₅H₃BrClN

Molecular Weight 192.44 g/mol

Appearance
Colorless to yellow liquid or

low melting solid
[1][3]

Melting Point 18-20 °C [4]

Boiling Point 70 °C at 3 mmHg [4]

Density 1.734 g/mL at 25 °C [1]

Refractive Index n20/D 1.5900 [1]

Flash Point 107 °C [4]

Storage Temperature 4 °C [4]

Spectral Data
While a dedicated, published 1H NMR spectrum for 4-Bromo-2-chloropyridine is not readily

available in the searched literature, the expected signals would be consistent with a

trisubstituted pyridine ring. For reference, the 1H NMR spectrum of the related compound 2-

chloro-4-bromopyridine in CDCl₃ shows signals at δ 8.25 (d, 1H, J = 5Hz), 7.55 (s, 1H), and 7.4

(d, 1H, J = 5Hz). It is anticipated that the spectrum of 4-Bromo-2-chloropyridine would show

three distinct aromatic proton signals.

Infrared (IR) and Raman spectral data are available and can be used for structural

confirmation.[5] A mass spectrum for the isomeric 4-bromopyridine shows a molecular ion peak

corresponding to its molecular weight, and a similar fragmentation pattern would be expected

for 4-Bromo-2-chloropyridine, with isotopic peaks characteristic of the presence of bromine

and chlorine.
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4-Bromo-2-chloropyridine is typically synthesized from readily available pyridine precursors.

Its reactivity is characterized by the differential reactivity of the two halogen atoms, which

allows for selective functionalization.

Experimental Protocol: Synthesis of 4-Bromo-2-
chloropyridine
A common synthetic route to 4-Bromo-2-chloropyridine involves the diazotization of an

aminopyridine precursor followed by a Sandmeyer-type reaction. Below is a detailed

experimental protocol:

Materials:

2-Chloro-4-aminopyridine

48% aqueous hydrobromic acid

Bromine

Sodium nitrite

Diethyl ether

Anhydrous magnesium sulfate

Saturated aqueous sodium sulfite solution

35% sodium hydroxide aqueous solution

Silica gel

Ethyl acetate/heptane mixture

Procedure:

To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic

acid at 0 °C.
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Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.

Cool the reaction mixture to -10°C.

Add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30

minutes.

Continue stirring at -10°C for 10 minutes, then allow the mixture to warm to room

temperature and stir for 1.5 hours.

Cool the mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution

is colorless.

Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.

Extract the aqueous phase twice with diethyl ether.

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.

Purify the resulting yellow oil by silica gel column chromatography using an eluent of ethyl

acetate/heptane (1/9) to yield the product.

Applications in Drug Discovery and Development
4-Bromo-2-chloropyridine serves as a critical intermediate in the synthesis of various

pharmaceutical agents, particularly in the development of kinase inhibitors for oncology. The

distinct reactivity of the bromine and chlorine substituents allows for sequential, regioselective

cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build complex molecular

architectures.

Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a central role in cell signaling pathways, and their

dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are a major class

of targeted cancer therapeutics. The pyridine scaffold is a common motif in these inhibitors, as

it can form key interactions within the ATP-binding site of kinases.
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4-Bromo-2-chloropyridine provides a versatile platform for the synthesis of these inhibitors.

The bromine atom is more reactive in palladium-catalyzed cross-coupling reactions than the

chlorine atom, allowing for selective functionalization at the 4-position. Subsequent

modifications can then be carried out at the 2-position.

Below is a generalized workflow for the utilization of 4-Bromo-2-chloropyridine in the

synthesis of a generic kinase inhibitor via a Suzuki coupling reaction.
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Generalized Workflow for Kinase Inhibitor Synthesis

4-Bromo-2-chloropyridine

Suzuki Coupling
(Pd catalyst, base)

Arylboronic Acid

4-Aryl-2-chloropyridine Intermediate

Nucleophilic Aromatic Substitution (SNAr)

Amine Nucleophile

Kinase Inhibitor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Targeted Kinase Signaling Pathway

Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinase
(e.g., VEGFR, MET)

Downstream Signaling
(e.g., RAS-RAF-MEK-ERK)

Kinase Inhibitor
(derived from 4-Bromo-2-chloropyridine)

Gene Transcription

Cell Proliferation,
Angiogenesis,

Metastasis

Growth Factor

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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